A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-2-cyclohexylacetate Hydrochloride
A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-2-cyclohexylacetate Hydrochloride
Abstract
This technical guide provides an in-depth exploration of the chemical synthesis of Methyl 2-amino-2-cyclohexylacetate hydrochloride (CAS No: 322392-74-5), a valuable non-proteinogenic amino acid ester. Such compounds are critical building blocks in medicinal chemistry and drug development, serving as precursors for more complex pharmaceutical agents.[1][2] This document delineates two primary, field-proven synthetic routes for the core amino acid precursor, 2-amino-2-cyclohexylacetic acid: the Strecker synthesis and the Bucherer-Bergs reaction. It further details robust methodologies for the subsequent esterification and hydrochloride salt formation. The guide is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the mechanistic rationale, detailed experimental protocols, and critical process considerations, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of a Versatile Building Block
Methyl 2-amino-2-cyclohexylacetate hydrochloride is a derivative of cyclohexylglycine, a non-natural α-amino acid. The incorporation of the bulky, lipophilic cyclohexyl group can impart unique conformational constraints and improve pharmacokinetic properties, such as bioavailability, in drug candidates.[1] Its hydrochloride salt form enhances solubility and stability, making it a preferred intermediate for further synthetic transformations.[2]
Chemical Identity and Properties
The target compound is the hydrochloride salt of the methyl ester of 2-amino-2-cyclohexylacetic acid. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-amino-2-cyclohexylacetate;hydrochloride | [3] |
| CAS Number | 322392-74-5 | [4] |
| Molecular Formula | C₉H₁₈ClNO₂ | [3] |
| Molecular Weight | 207.70 g/mol | [4] |
| SMILES | COC(=O)C(C1CCCCC1)N.Cl | [3] |
| Appearance | White to off-white crystalline solid (typical) | N/A |
Overview of Synthetic Strategy
The synthesis of Methyl 2-amino-2-cyclohexylacetate hydrochloride is most efficiently approached via a two-stage strategy. This involves the initial synthesis of the core α-amino acid, 2-amino-2-cyclohexylacetic acid, from a common starting material, followed by a direct esterification that concurrently forms the hydrochloride salt. This guide will focus on the most reliable and scalable methods for each stage.
Stage 1: Synthesis of the α-Amino Acid Precursor
The foundational step is the creation of the α-amino-α-cyclohexylacetic acid scaffold. The logical starting material for this transformation is cyclohexanecarboxaldehyde, which possesses the required cyclohexyl group and a carbonyl function ripe for amination and carboxylation.
Method A: The Strecker Amino Acid Synthesis
First reported in 1850, the Strecker synthesis is a cornerstone of amino acid preparation.[5] It is a robust three-component reaction involving an aldehyde, ammonia, and a cyanide source, followed by hydrolysis.[6][7]
The reaction proceeds in two distinct parts. First, cyclohexanecarboxaldehyde reacts with ammonia to form an imine intermediate. The nucleophilic cyanide ion then attacks the electrophilic imine carbon to yield an α-aminonitrile.[8][9] The causality here is the enhanced electrophilicity of the imine carbon compared to the starting aldehyde's carbonyl carbon. The final step involves the vigorous acid-catalyzed hydrolysis of the nitrile moiety to a carboxylic acid, yielding the desired α-amino acid.[6]
Caption: The Strecker synthesis pathway.
-
Formation of α-Aminonitrile: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) and potassium cyanide (1.05 eq) in aqueous ammonia is prepared and cooled to 0-5 °C. Cyclohexanecarboxaldehyde (1.0 eq) is added dropwise while maintaining the temperature. The reaction is stirred at room temperature until completion (monitored by TLC or GC-MS). The resulting α-aminonitrile is then extracted with a suitable organic solvent (e.g., diethyl ether).
-
Hydrolysis: The crude aminonitrile is added to a concentrated solution of hydrochloric acid (e.g., 6M HCl). The mixture is heated to reflux for several hours (typically 4-8 hours) until the nitrile is fully hydrolyzed.
-
Isolation: The reaction mixture is cooled, and the resulting amino acid hydrochloride may precipitate. The pH is adjusted to the isoelectric point (approx. pH 6) with a base (e.g., ammonium hydroxide) to precipitate the free amino acid. The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Method B: The Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is another powerful multicomponent method that converts aldehydes or ketones into hydantoins, which are stable, crystalline intermediates that can be readily hydrolyzed to α-amino acids.[10][11]
This reaction involves the condensation of the starting aldehyde with potassium cyanide and ammonium carbonate.[10] An aminonitrile is generally accepted as a key intermediate.[12] This intermediate then reacts with carbon dioxide (derived from the ammonium carbonate) and cyclizes to form a 5-substituted hydantoin.[12] This hydantoin serves as a stable precursor that can be isolated and subsequently hydrolyzed under acidic or basic conditions to yield the target amino acid.[11][13] The formation of the stable heterocyclic hydantoin is the driving force of this reaction.
Caption: The Bucherer-Bergs synthesis pathway.
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Hydantoin Formation: A mixture of cyclohexanecarboxaldehyde (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (2.5 eq) in a solvent system like aqueous ethanol is heated to 60-70 °C in a sealed pressure vessel.[11] The reaction is maintained at this temperature for several hours until the aldehyde is consumed. Upon cooling, the 5-cyclohexylhydantoin often crystallizes from the solution.
-
Hydrolysis: The isolated hydantoin is heated at reflux in a strong acid (e.g., 6M HCl or H₂SO₄) or base (e.g., 25% NaOH) solution for an extended period (12-24 hours).
-
Isolation: If acid hydrolysis is used, the resulting amino acid hydrochloride can be isolated upon cooling. If base hydrolysis is used, the reaction mixture is acidified to the isoelectric point to precipitate the free amino acid, which is then collected by filtration.
Stage 2: Esterification and Hydrochloride Salt Formation
With the 2-amino-2-cyclohexylacetic acid precursor in hand, the final step is its conversion to the methyl ester hydrochloride. The most direct methods achieve both esterification and salt formation in a single, efficient step.
Protocol A: Esterification via Thionyl Chloride in Methanol
This is a classic, highly effective, and widely used method for preparing amino acid ester hydrochlorides.[14]
Thionyl chloride (SOCl₂) reacts exothermically with methanol to generate sulfur dioxide (SO₂) and hydrogen chloride (HCl) in situ. The generated HCl serves two crucial roles: it protonates the amino group, protecting it from side reactions and rendering the amino acid soluble, and it acts as the catalyst for the Fischer esterification of the carboxylic acid group. This reaction must be performed in a well-ventilated fume hood, as both SOCl₂ and the SO₂ byproduct are toxic and corrosive. The initial addition of SOCl₂ to methanol must be done slowly and at low temperature (0 °C) to control the exothermic reaction.[15]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, anhydrous methanol is cooled to 0 °C in an ice bath. Thionyl chloride (1.2-1.5 eq) is added dropwise via a syringe or dropping funnel over 30-45 minutes. The solution is stirred at 0 °C for an additional 30 minutes.
-
Esterification: 2-Amino-2-cyclohexylacetic acid (1.0 eq) is added portion-wise to the cold methanolic HCl solution. The ice bath is removed, and the reaction mixture is allowed to warm to room temperature, then heated to reflux (approx. 65 °C) for 4-6 hours. The reaction progress is monitored by TLC until the starting amino acid is no longer detectable.[15]
-
Isolation and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is the target hydrochloride salt. To purify, the solid is triturated or washed with a cold, non-polar solvent like diethyl ether or methyl t-butyl ether (MTBE) to remove any non-polar impurities.[16] The purified white solid is then collected by filtration and dried in a vacuum oven.
Protocol B: Esterification via Trimethylchlorosilane (TMSCl) in Methanol
This method is a milder and more convenient alternative to the thionyl chloride procedure, offering excellent yields under less harsh conditions.[17][18]
Trimethylchlorosilane (TMSCl) reacts with methanol to generate HCl in situ and methoxytrimethylsilane. The process is less exothermic and easier to control than with thionyl chloride. The reaction can often be run effectively at room temperature, avoiding the need for heating.[17] This makes it particularly suitable for substrates that may be sensitive to higher temperatures.
-
Reaction Setup: 2-Amino-2-cyclohexylacetic acid (1.0 eq) is suspended in anhydrous methanol in a round-bottom flask.
-
Reagent Addition: The suspension is stirred, and trimethylchlorosilane (2.0-3.0 eq) is added slowly at room temperature.[17] The mixture is then stirred at room temperature for 12-24 hours, during which the solid typically dissolves as the hydrochloride salt is formed.
-
Workup and Isolation: Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is then washed with diethyl ether, filtered, and dried under vacuum to yield the pure Methyl 2-amino-2-cyclohexylacetate hydrochloride.[16][17]
Recommended Integrated Workflow and Characterization
For routine synthesis, the Strecker synthesis followed by the thionyl chloride/methanol esterification provides a reliable and cost-effective pathway.
Caption: Recommended two-stage synthetic workflow.
Analytical Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals include a singlet for the methyl ester protons (~3.8 ppm), a multiplet for the cyclohexyl protons, and a signal for the α-proton.
-
Mass Spectrometry (MS): ESI-MS will show the molecular ion peak for the free base, confirming the molecular weight.[17]
-
Infrared (IR) Spectroscopy: Key stretches include the ester carbonyl (C=O) at ~1740 cm⁻¹, N-H stretches for the ammonium salt, and C-H stretches for the aliphatic groups.
Conclusion
The synthesis of Methyl 2-amino-2-cyclohexylacetate hydrochloride is readily achievable through well-established and reliable chemical transformations. Both the Strecker and Bucherer-Bergs syntheses offer effective routes to the crucial α-amino acid intermediate from cyclohexanecarboxaldehyde. Subsequent esterification using either thionyl chloride or TMSCl in methanol provides a direct and high-yielding pathway to the final target compound. The choice of method can be tailored based on available equipment, safety considerations, and desired scale, providing chemists with flexible and robust options for producing this valuable synthetic building block.
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